molecular formula C18H15N3O2S2 B4615868 3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide

3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B4615868
M. Wt: 369.5 g/mol
InChI Key: ZXVRDXGPQUHCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.06056908 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Properties

Research has demonstrated the synthesis of various thiazole derivatives, including those related to 3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide, showcasing their potential in generating compounds with significant biological activities. For instance, the synthesis of biheterocyclic compounds involving thiazole derivatives has been shown to yield compounds with greater antifungal activity than reference drugs, indicating their potential as antifungal agents (Kamble, Latthe, & Badami, 2007). Similarly, the creation of new heterocyclic compounds incorporating a sulfamoyl moiety has been aimed at developing antimicrobial agents, with some compounds showing promising results against both bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antimicrobial and Antitumor Evaluation

Several studies have evaluated the antimicrobial and antitumor activities of thiazole derivatives. For instance, certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and showed promising antibacterial activities against various bacterial strains, including Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri (Lu, Zhou, Wang, & Jin, 2020). Additionally, the synthesis of 2-amino-1,3,4-oxadiazole derivatives has been explored, with some compounds exhibiting significant activity against Salmonella typhi, highlighting their potential as antibacterial agents (Salama, 2020).

Properties

IUPAC Name

3-[(2-phenylsulfanylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c22-16(12-25-15-7-2-1-3-8-15)20-14-6-4-5-13(11-14)17(23)21-18-19-9-10-24-18/h1-11H,12H2,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRDXGPQUHCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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